molecular formula C11H15N3O B1464380 (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone CAS No. 1250568-21-8

(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B1464380
CAS No.: 1250568-21-8
M. Wt: 205.26 g/mol
InChI Key: GIKDDMHHOWQNMI-UHFFFAOYSA-N
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Description

(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone (CAS 1342082-12-5) is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol. It belongs to a class of molecules featuring the 3-aminopiperidine scaffold, a structure of high interest in medicinal chemistry and drug discovery. This scaffold is recognized as a key pharmacophore in the development of targeted covalent inhibitors . Specifically, research has shown that the 3-aminopiperidine moiety can be critical for achieving selectivity in inhibitors for kinases such as CDK12 and CDK13, which are promising targets in oncology for their role in regulating the transcription of DNA damage response genes . The piperidine ring is also a common feature in bioactive molecules, including treatments for type 2 diabetes, highlighting the versatility of this structural unit . As a building block, this compound provides researchers with a versatile intermediate for the synthesis of more complex molecules for various life science research applications. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3-aminopiperidin-1-yl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-9-4-3-7-14(8-9)11(15)10-5-1-2-6-13-10/h1-2,5-6,9H,3-4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKDDMHHOWQNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone typically involves the reaction of 3-aminopiperidine with 2-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental impact. Industrial production methods are designed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone and analogous compounds:

Compound Name Piperidine Substituent Pyridine Substituent Molecular Formula Molecular Weight (g/mol) Key Features
(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone 3-amino None (pyridin-2-yl) C₁₁H₁₃N₃O 203.24 Primary compound; potential hydrogen-bond donor via 3-amino group
(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride 4-amino (dihydrochloride salt) None (pyridin-2-yl) C₁₁H₁₄Cl₂N₃O 290.16 Salt form enhances solubility; altered amine position may affect target binding
(3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-methylphenyl)pyridin-2-yl]methanone 3,3-dimethyl 6-(3-fluoro-4-methylphenyl) C₂₀H₂₂FN₂O 333.40 Bulky substituents increase lipophilicity; fluorine enhances metabolic stability
[(3R)-3-Aminopiperidin-1-yl][2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzimidazol-5-yl]methanone 3R-amino Complex heterocyclic substituent C₂₆H₂₈N₆O₂ 464.55 Demonstrated PAD4 inhibition (IC₅₀ = 0.2 µM); chiral center critical for activity

Key Observations:

  • Amino Position: The 3-amino vs. The 4-amino analog’s dihydrochloride salt improves aqueous solubility, which is advantageous for drug formulation .
  • Pyridine Modifications : Substituents like fluorine or aryl groups (e.g., 3-fluoro-4-methylphenyl) enhance lipophilicity and metabolic stability, as seen in the dimethylpiperidine derivative .
  • Chirality: The (3R)-aminopiperidine configuration in the PAD4 inhibitor underscores the importance of stereochemistry in biological activity .

Biological Activity

(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring and a pyridine moiety, which are known to contribute to various biological interactions. Its chemical formula is C11H14N2OC_{11}H_{14}N_2O and it has a molecular weight of 194.24 g/mol. The presence of amino and carbonyl functional groups enhances its reactivity and interaction with biological targets.

The biological activity of (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate pathways related to:

  • Enzyme inhibition : Potentially acting as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which plays a role in glucose metabolism and insulin secretion.
  • Receptor modulation : Interacting with various receptors involved in cellular signaling pathways.

Biological Activities

Research indicates that (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone exhibits several biological activities:

  • Antidiabetic Effects : As a DPP-IV inhibitor, it may enhance the action of incretin hormones, which are crucial for glucose homeostasis.
  • Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation through modulation of immune responses.
  • Anticancer Activity : There is emerging evidence suggesting that structural analogs may inhibit cancer cell proliferation by targeting specific signaling pathways.

Case Studies and Research Findings

A review of recent studies highlights the compound's efficacy in various biological contexts:

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntidiabeticDPP-IV inhibition
Anti-inflammatoryCytokine modulation
AnticancerCell cycle arrest

In Vivo Studies

In vivo studies conducted on mice models have demonstrated the compound's potential effectiveness against metabolic disorders. For example, treatment with (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone resulted in improved glucose tolerance and reduced blood sugar levels compared to control groups.

Synthesis and Structural Analogues

The synthesis of (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone can be achieved through multicomponent reactions, allowing for efficient construction from simpler precursors. Its structural analogues often exhibit similar or enhanced biological activities, making them candidates for further pharmacological evaluation.

Table 2: Structural Analogues and Their Activities

Compound NameStructural FeaturesBiological Activity
(3-Aminopiperidine)Piperidine ringNeuroactive
Indole DerivativesIndole moietyAnticancer
Imidazopyridine DerivativesImidazopyridine structureKinase inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone?

  • Methodology : The synthesis typically involves two key steps:

Piperidine Ring Functionalization : Introduction of the amine group at the 3-position via reductive amination or selective substitution reactions. Catalysts like triethylamine are often employed to facilitate nucleophilic substitution .

Acylation with Pyridine-2-carbonyl : The pyridin-2-yl carbonyl group is introduced via coupling reactions, such as using pyridine-2-carbonyl chloride under basic conditions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions .

  • Characterization : Intermediate and final products are validated using NMR (¹H/¹³C), mass spectrometry (MS), and X-ray crystallography (if crystalline) .

Q. How is the stereochemical configuration of the 3-aminopiperidine moiety confirmed?

  • Methodology : Chiral HPLC or SFC (supercritical fluid chromatography) is used to resolve enantiomers. Absolute configuration is determined via X-ray crystallography using programs like SHELXL for refinement . Vibrational circular dichroism (VCD) may also validate configurations in solution .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the acylation step?

  • Contradiction Analysis : Conflicting reports on yields (e.g., 40–75%) may arise from solvent polarity, base strength, or residual moisture.
  • Optimization Strategies :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen.
  • Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) accelerates acylation kinetics .
  • In Situ Monitoring : Reaction progress is tracked via TLC or FTIR to identify quenching points for maximal yield .

Q. What computational approaches predict the compound’s binding affinity for neurological targets?

  • Methodology :

Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., serotonin transporters). Pyridin-2-yl’s π-stacking and 3-amino’s H-bonding are key motifs .

MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories. Free energy calculations (MM-PBSA) quantify binding .

  • Validation : Experimental IC₅₀ values from kinase assays (e.g., ADP-Glo™) are compared with computational predictions to refine models .

Q. How can contradictory data on enzyme inhibition (e.g., IC₅₀ variability) be resolved?

  • Root Causes : Variability may stem from assay conditions (pH, ionic strength) or enzyme source (recombinant vs. tissue-extracted).
  • Resolution :

  • Standardized Protocols : Use recombinant enzymes and ATP concentrations fixed at Km values.
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers and consensus values .

Applications in Medicinal Chemistry

Q. What in vitro assays evaluate the compound’s potential as a kinase inhibitor?

  • Methodology :

  • Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler™) identifies off-target effects.
  • Cell Viability Assays : MTT or CellTiter-Glo® measures cytotoxicity in cancer cell lines (e.g., HCT-116). Dose-response curves (0.1–100 µM) establish EC₅₀ .
    • Follow-Up : Metabolite identification via LC-MS/MS assesses stability in hepatocyte models .

Q. How does the compound interact with cytochrome P450 enzymes?

  • Methodology :

  • CYP Inhibition Assays : Fluorescent probes (e.g., Vivid® CYP450) quantify inhibition of CYP3A4/2D6.
  • Metabolite Mapping : High-resolution MS identifies oxidation products (e.g., N-oxide formation) .

Synthetic Chemistry & Mechanistic Studies

Q. What mechanisms govern the stability of (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone under acidic conditions?

  • Findings : The compound undergoes partial hydrolysis of the amide bond at pH < 3.0.
  • Mitigation : Buffered formulations (pH 5–7) or prodrug strategies (e.g., tert-butyl carbamate protection of the amine) enhance stability .

Q. Can asymmetric synthesis routes access enantiopure forms of the compound?

  • Methodology : Transition metal-catalyzed asymmetric reductions (e.g., Ru-BINAP complexes) convert prochiral ketones to enantiomerically enriched alcohols, which are subsequently functionalized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.